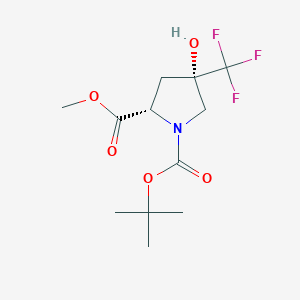

![molecular formula C19H16N4O2 B2391866 N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013759-45-9](/img/structure/B2391866.png)

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound that belongs to the class of benzoxazole derivatives . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest for many researchers . The yield of these reactions can be quite high, with some reactions yielding up to 82% . The synthesis often involves the use of IR (KBr, cm-1), MS (FAB) m/z, and 1H-NMR (δ ppm) .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives, including “N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide”, can be analyzed using various techniques such as IR (KBr), 1H NMR (300 MHz, DMSO-d6), and MS (FAB) m/z .Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, which has led to their use in the synthesis of new chemical entities . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be analyzed using various techniques such as IR (KBr), 1H NMR (300 MHz, DMSO-d6), and MS (FAB) m/z . For example, the melting point of some benzoxazole derivatives can range from 238.4°C to 280°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Substituted Imidazoles

This compound has been used in the synthesis of substituted imidazoles. The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .

Antimicrobial Activity

Benzoxazole derivatives, including this compound, have shown significant antimicrobial activity. They have been tested against various bacterial and fungal strains and have shown promising results .

Anticancer Activity

Benzoxazole derivatives have also been studied for their anticancer activity. Some compounds have shown good activity against human colorectal carcinoma (HCT116) cancer cell line . Another study indicated that certain benzimidazol derivatives showed lesser sensitivity to Non-small cell lung cancer: NCI-H226; Ovarian Cancer: OVCAR-5 & OVCAR-8, Melanoma: UACC-62 & SK-MEL-2, Renal Cancer: ACHN, Prostate Cancer: DU-145, and Breast Cancer: MDA-MB-231/ATCC .

Fluoride Anion Detection

Certain benzoxazole derivatives have been used as probes for the detection of fluoride anions in solution. They exhibit excellent selectivity towards fluoride anions and generate a near-infrared emission peak at λem ≈ 720 nm .

G Protein-Coupled Receptor Kinase 5 (GRK5) Inhibition

This compound has been associated with G protein-coupled receptor kinase 5 (GRK5). GRK5 is a protein that has been implicated in several diseases, including heart failure, cancer, and diabetes .

Synthetic Pathways

Benzoxazole derivatives have been used as starting materials for different mechanistic approaches in drug discovery. They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Wirkmechanismus

Target of Action

Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial , antifungal , anticancer , and anti-inflammatory . This suggests that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

Benzoxazole derivatives have been found to exhibit antimicrobial activity against various bacterial and fungal strains . They have also shown anticancer activity in comparison to 5-fluorouracil . The interaction of the compound with its targets likely involves binding to specific receptors or enzymes, thereby modulating their activity and leading to the observed pharmacological effects.

Biochemical Pathways

For instance, in the context of their anticancer activity, these compounds may interfere with cell proliferation pathways, induce apoptosis, or inhibit angiogenesis .

Pharmacokinetics

The biological activities of benzoxazole derivatives suggest that they are likely to be well-absorbed and distributed in the body to exert their effects .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of activities exhibited by benzoxazole derivatives. For instance, in their role as antimicrobial agents, these compounds may inhibit the growth of bacteria and fungi . As anticancer agents, they may inhibit cell proliferation, induce apoptosis, or inhibit angiogenesis .

Safety and Hazards

While the specific safety and hazards of “N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” are not specified in the search results, it’s important to note that all chemical compounds should be handled with appropriate safety measures. Some benzoxazole derivatives have shown hepato toxicity .

Zukünftige Richtungen

The future directions for the study of benzoxazole derivatives, including “N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide”, involve further exploration of their wide spectrum of pharmacological activities . There is also interest in developing new synthetic pathways for these compounds .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-12-10-16(22-23(12)2)18(24)20-14-7-5-6-13(11-14)19-21-15-8-3-4-9-17(15)25-19/h3-11H,1-2H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABSVYXTVAQAJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2391785.png)

![[5-[(E)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2391787.png)

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2391791.png)

![3-(2,5-Dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2391792.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2391795.png)

![3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid](/img/structure/B2391797.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-isopropylphenyl)acetamide](/img/structure/B2391802.png)